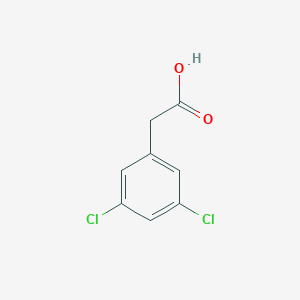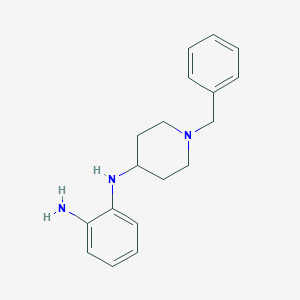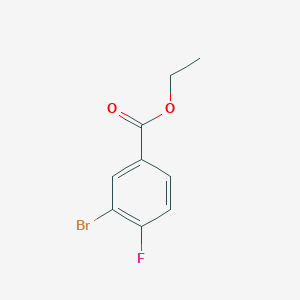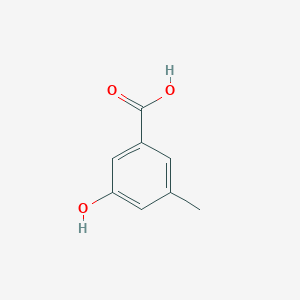
罗丹明-3-乙酸
描述
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, also known as 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a useful research compound. Its molecular formula is C5H5NO3S2 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗糖尿病活性
罗丹明-3-乙酸衍生物因其在治疗糖尿病方面的潜力而得到认可。 其中一种上市药物,依帕司他,是一种罗丹明-3-乙酸衍生物,自 1992 年起在日本用于治疗糖尿病并发症,特别是周围神经病变 . 它作为醛糖还原酶的抑制剂发挥作用,醛糖还原酶是高血糖条件下葡萄糖代谢中多元醇途径中的关键酶 .
抗菌和抗真菌特性
罗丹明衍生物,包括罗丹明-3-乙酸,已被发现具有显著的抗菌和抗真菌活性。苗等合成的一系列罗丹明-3-乙酸衍生物 对革兰氏阳性菌,包括多药耐药临床分离株,表现出显着的抗菌活性 .
抗肿瘤(抗癌)潜力
罗丹明化合物因其抗肿瘤特性而受到探索。 罗丹明衍生物的结构多样性使得开发具有广泛药理活性的化合物成为可能,包括潜在的抗癌作用 .
杀虫剂应用
罗丹明衍生物的生物活性扩展到杀虫剂应用。 它们干扰各种生物过程的能力使它们成为开发新型杀虫剂的候选者 .
配位化学
罗丹明-3-乙酸已被用于合成过渡金属的配位化合物。 这些化合物因其结构特性和在材料科学和催化等各个领域的潜在应用而被研究 .
染料敏化太阳能电池中的敏化剂
罗丹明-3-乙酸部分已被整合到具有 D-π-D-π-A 结构的有机染料中,这些染料用作染料敏化太阳能电池中的敏化剂。 这些敏化剂,特别是在与噻吩部分结合时,表现出高摩尔消光系数,使它们能够有效地将太阳能转化为电能 .
安全和危害
未来方向
作用机制
Rhodanine-3-acetic acid, also known as Rhodanine-N-acetic acid, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, or 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities .
Target of Action
Rhodanine-3-acetic acid has been found to interact with various targets. It is known to inhibit copper corrosion in acidic media . In the context of biological activity, it has been used in the synthesis of compounds that interact with transition metals .
Mode of Action
The mode of action of Rhodanine-3-acetic acid involves its interaction with its targets. For instance, in the case of transition metals, Rhodanine-3-acetic acid coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .
Biochemical Pathways
It is known that the compound and its derivatives have a broad range of properties mainly associated with biological activity .
Result of Action
The molecular and cellular effects of Rhodanine-3-acetic acid’s action are dependent on its targets. For example, when used as an inhibitor for copper corrosion, it can prevent the degradation of copper surfaces . In a biological context, its derivatives have been associated with antimicrobial and antidiabetic activities .
Action Environment
The action, efficacy, and stability of Rhodanine-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to inhibit copper corrosion may be affected by the acidity of the environment . In a biological context, the compound’s activity can be influenced by factors such as pH, temperature, and the presence of other molecules.
生化分析
Biochemical Properties
Rhodanine-3-acetic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been found that the effect of drugs can be intensified if they were introduced in the form of metal complexes . It coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand . Various derivatives with antimicrobial and antidiabetic activities have been synthesized .
Cellular Effects
Rhodanine-3-acetic acid has effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to exhibit attractive antidiabetic properties .
Molecular Mechanism
The mechanism of action of Rhodanine-3-acetic acid involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a crucial metabolic enzyme in the polyol pathway, responsible for converting glucose to sorbitol in tissues independently of insulin .
Temporal Effects in Laboratory Settings
The effects of Rhodanine-3-acetic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is important .
Dosage Effects in Animal Models
The effects of Rhodanine-3-acetic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Rhodanine-3-acetic acid is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels . It is a crucial metabolic enzyme in the polyol pathway .
Transport and Distribution
The transport and distribution of Rhodanine-3-acetic acid within cells and tissues are important aspects of its function . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Rhodanine-3-acetic acid and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMXPSUZIYDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063986 | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5718-83-2 | |
| Record name | 3-(Carboxymethyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine-N-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)




![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)


